

Spectroscopic data (NMR, MS) for Cyclo(l-Pro-d-Leu) identification

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Compound of Interest

Compound Name: **Cyclo(l-Pro-d-Leu)**

Cat. No.: **B137927**

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A Comprehensive Technical Guide to the Spectroscopic Identification of **Cyclo(l-Pro-d-Leu)**

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols required for the unambiguous identification of the cyclic dipeptide **Cyclo(l-Pro-d-Leu)**. The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who need to characterize this and related compounds.

Introduction

Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic peptides, is a stereoisomer of Cyclo(Leu-Pro). DKPs are known for their diverse biological activities, including antifungal, antibacterial, and quorum sensing inhibition properties.^[1] The specific stereochemistry of these molecules is often crucial to their biological function, making accurate identification of each stereoisomer, such as **Cyclo(l-Pro-d-Leu)**, a critical step in research and development.^[2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that facilitate this identification.

Spectroscopic Data for Identification

The primary methods for the structural elucidation of **Cyclo(l-Pro-d-Leu)** are ¹H NMR, ¹³C NMR, and mass spectrometry. As **Cyclo(l-Pro-d-Leu)** and its enantiomer, Cyclo(d-Pro-l-Leu), produce identical NMR spectra in achiral solvents, the data presented here is applicable to

both. It is important to note that the NMR spectra of these heterochiral (cis) isomers are distinct from their homochiral (trans) counterparts, Cyclo(l-Pro-l-Leu) and Cyclo(d-Pro-d-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are highly sensitive to the stereochemistry of the cyclic dipeptide.

Table 1: ^1H NMR Spectroscopic Data for **Cyclo(l-Pro-d-Leu)** (in CDCl_3 at 500 MHz)[3]

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-Leu- α	4.10	dd	9.9, 6.5
H-Pro- α	3.97	dt	9.7, 5.2
H-Pro- δ (1H)	3.69–3.59	m	-
H-Pro- δ (1H)	3.59–3.48	m	-
H-Pro- β (1H)	2.48–2.31	m	-
H-Pro- γ (2H)	2.12–1.95	m	-
H-Leu- β	1.90	dd	9.8, 7.0
H-Leu- γ	1.84–1.73	m	-
H-Pro- β (1H)	1.72–1.54	m	-
H-Leu- δ (CH_3)	0.99	d	6.6
H-Leu- δ' (CH_3)	0.96	d	6.5
NH-Leu	7.37	s	-

Table 2: ^{13}C NMR Spectroscopic Data for **Cyclo(l-Pro-d-Leu)** (in CDCl_3 at 126 MHz)[3]

Carbon Assignment	Chemical Shift (δ) ppm
C-Leu (C=O)	170.00
C-Pro (C=O)	166.63
C-Pro- α	58.05
C-Leu- α	56.18
C-Pro- δ	45.69
C-Leu- β	42.49
C-Pro- β	28.91
C-Leu- γ	24.43
C-Pro- γ	23.04
C-Leu- δ (CH ₃)	22.19
C-Leu- δ' (CH ₃)	21.31

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data for **Cyclo(l-Pro-d-Leu)**

Technique	Ionization Mode	Observed m/z	Calculated m/z	Formula
HRMS	ESI	211.1444	211.1441	[M+H] ⁺ for C ₁₁ H ₁₈ N ₂ O ₂
EI-MS	-	210	-	M ⁺ for C ₁₁ H ₁₈ N ₂ O ₂
FAB-MS	-	210	-	M ⁺ for C ₁₁ H ₁₈ N ₂ O ₂

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 1-5 mg of the purified **Cyclo(I-Pro-d-Leu)** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire NMR spectra on a 500 MHz (or higher) spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak of CDCl_3 at δ 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Reference the chemical shifts to the solvent peak of CDCl_3 at δ 77.0 ppm.
- 2D NMR: For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or ethyl acetate.

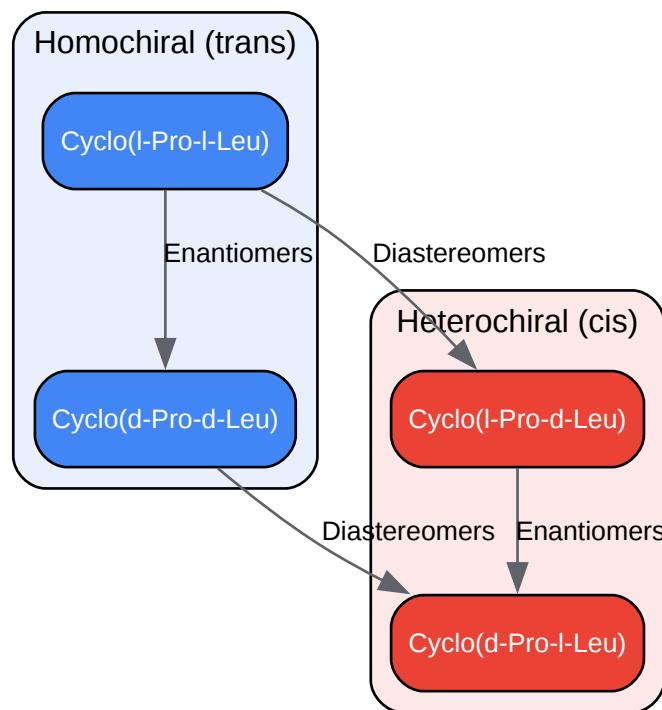
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating small organic molecules, such as a DB-5MS column (30 m x 0.25 mm, 0.25 μ m film thickness).
- GC Conditions:
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Oven Temperature Program: Start at 170°C for 2 minutes, then ramp to 280°C at 30°C/min and hold for 33 seconds. Finally, increase the temperature to 300°C at a rate of 2°C/min and maintain for 14 minutes.
 - Injection Mode: Split injection (e.g., ratio 5:1).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.
 - Identification: Compare the resulting mass spectrum with a reference library.

Visualizations

Stereoisomers of Cyclo(Leu-Pro)

The following diagram illustrates the four possible stereoisomers of Cyclo(Leu-Pro).

Stereoisomers of Cyclo(Leu-Pro)

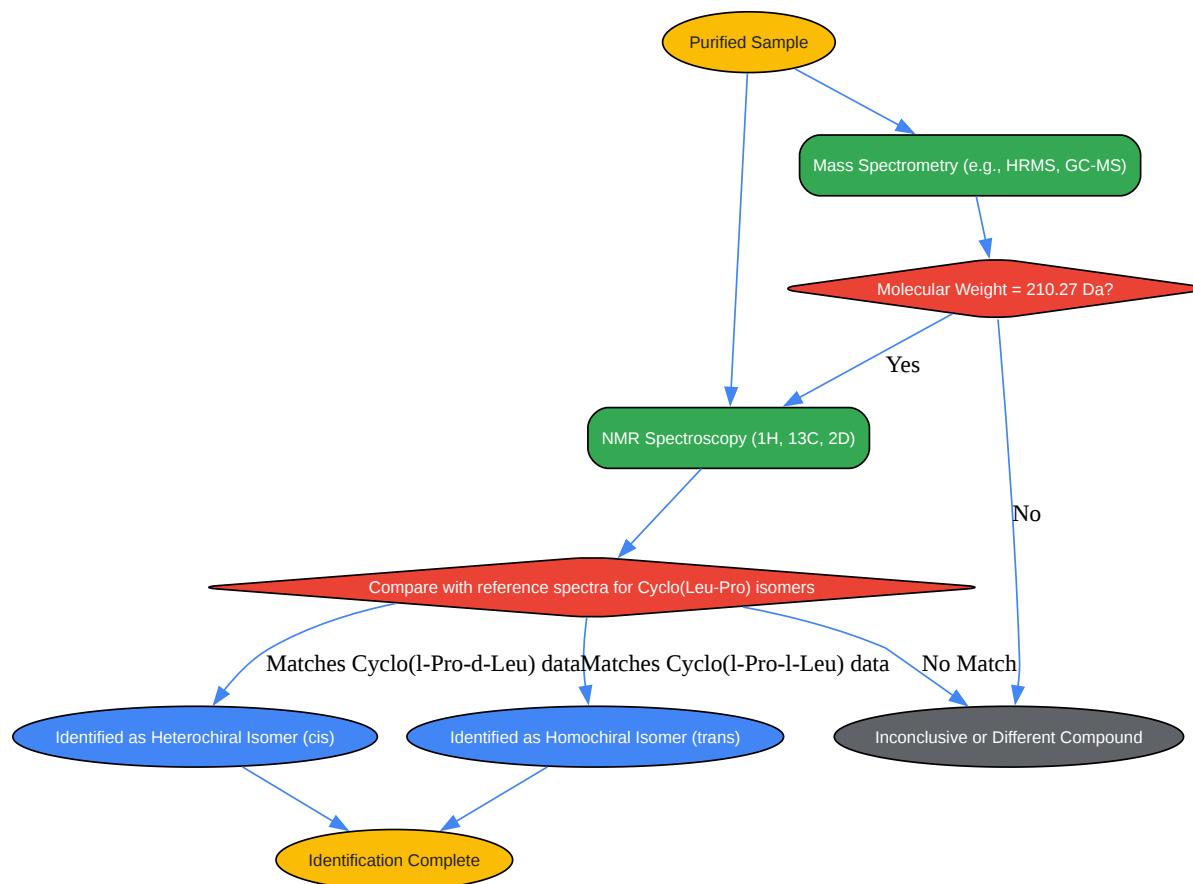


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Caption: Relationship between the four stereoisomers of Cyclo(Leu-Pro).

Workflow for Spectroscopic Identification

This workflow outlines the logical steps for identifying **Cyclo(l-Pro-d-Leu)** from a purified sample.

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Caption: Logical workflow for the spectroscopic identification of Cyclo(Leu-Pro) isomers.

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References

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